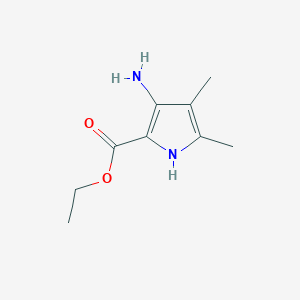

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Properties

IUPAC Name |

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKEQXDHWOWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Principal Preparation Methods

Bromination and Ring-Closure Synthetic Route

The most detailed and industrially viable method involves two main steps:

Step 1: Bromination of Propionaldehyde to 2-Bromopropionaldehyde

- Reagents and Conditions: Propionaldehyde is reacted with bromine in an aprotic solvent such as toluene, methylene dichloride, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Temperature: Controlled between 0 °C and 50 °C.

- Procedure: Bromine is added dropwise to a cooled solution of propionaldehyde under stirring, maintaining the temperature within the specified range. The reaction proceeds for 3 to 5 hours until bromine color disappears.

- Outcome: Formation of 2-bromopropionaldehyde, which is isolated by concentration and drying.

Step 2: Ring-Closure Reaction to Form the Pyrrole Ester

- Reagents: 2-Bromopropionaldehyde, methyl acetoacetate, and aqueous ammonia.

- Conditions: Reaction is carried out under alkaline conditions at 0 °C to 50 °C for 10 to 14 hours.

- Procedure: The brominated aldehyde and methyl acetoacetate are combined, cooled, and ammonia is added dropwise. After completion, the reaction mixture is extracted with dichloromethane, dried, and purified by crystallization.

- Product: Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is obtained with high purity and yield.

Advantages of This Method

Alternative Synthetic Routes and Their Limitations

- Knorr Reaction-Based Methods: Using methyl acetoacetate or tert-butyl acetoacetate as starting materials with selective hydrolysis and decarboxylation steps. These methods often involve hazardous reagents (e.g., sodium nitrite), complex reaction control, lower yields, and environmental concerns.

- Mannich and Cycloaddition Reactions: Employing methyl acetoacetate and 2-hydroxypropylamine with palladium catalysts. These routes require expensive reagents and severe reaction conditions, limiting industrial scalability.

Detailed Synthetic Procedure (Representative Example)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Propionaldehyde (1 equiv), Bromine (2.5–3.5 equiv), Aprotic solvent (toluene, DCM, DMF, or DMSO), 0–50 °C | Bromination: Bromine added dropwise to cooled propionaldehyde solution, stirred 3–5 h | 2-Bromopropionaldehyde isolated by concentration and drying |

| 2 | 2-Bromopropionaldehyde, Methyl acetoacetate (1 equiv), Aqueous ammonia, 0–50 °C, alkaline | Ring-closure: Mixture cooled, ammonia added dropwise, stirred 10–14 h | This compound crystallized and purified |

Research Findings and Industrial Relevance

- The bromination-ring closure method offers a practical and scalable approach with yields typically above 60%, depending on precise reaction control.

- The use of aprotic solvents and mild temperatures reduces side reactions and impurities.

- The avoidance of sodium nitrite and expensive reagents aligns with green chemistry principles.

- Crystallization purification yields a product suitable for pharmaceutical intermediate standards.

- The method’s adaptability to large-scale production has been demonstrated, making it preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Antitumor Activity

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate has been investigated for its antitumor properties. A study designed novel compounds based on this pyrrole derivative, which exhibited promising inhibitory effects against various human carcinoma cell lines, including A-431 and A-549. The IC50 values for some derivatives ranged from 0.065 to 9.4 µmol/L, indicating significant potential as an antitumor agent .

Antimicrobial Properties

Research has shown that pyrrole derivatives can serve as effective inhibitors of bacterial DNA gyrase B, a target for antibiotic development. This compound and its analogs have demonstrated low nanomolar inhibition against this enzyme, suggesting their utility in combating bacterial infections .

Case Studies

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry for designing new therapeutic agents:

Development of Inhibitors

The compound serves as a building block for synthesizing inhibitors targeting various biological pathways involved in cancer progression and bacterial resistance. Its derivatives have been explored for their ability to modulate enzyme activity and affect cellular signaling pathways.

Drug Design

Due to its favorable pharmacokinetic properties and structural versatility, this compound is being considered in drug design efforts aimed at creating more effective treatments with fewer side effects.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the amino group, resulting in different reactivity and applications.

Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains a formyl group instead of an amino group, leading to distinct chemical properties.

Uniqueness

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and an ester group on the pyrrole ring

Biological Activity

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features an amino group and two methyl groups on the pyrrole ring, which contribute to its unique properties and reactivity. Its molecular formula is CHNO, with a molecular weight of approximately 182.22 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism. This inhibition could have significant implications for pharmacokinetics and drug interactions .

The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may also interact with proteins relevant to various biological processes, warranting further investigation into its potential therapeutic applications .

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. The compound may possess bioactive characteristics that could be leveraged in cancer treatment. Investigations into related pyrrole derivatives have revealed their ability to inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, providing insights into the potential applications of this compound:

Q & A

Q. What are the optimized synthetic routes for ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via Knorr-type condensation reactions. For example, acetylacetone and ethyl oximinoacetoacetate react under acidic conditions to form the pyrrole backbone, followed by esterification . Reaction parameters such as temperature (60–80°C), solvent (ethanol or toluene), and catalyst (e.g., HCl) significantly impact yield. Evidence from similar pyrrole derivatives shows that optimizing stoichiometry (e.g., 1:1.2 molar ratio of ketone to oximinoester) and reflux time (6–12 hours) can improve yields to ~60–70% . Post-synthesis purification via recrystallization (e.g., using toluene) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- 1H/13C NMR : The amino proton (δ 12.5–12.8 ppm) and ester carbonyl (δ 165–170 ppm) are diagnostic. Methyl groups at positions 4 and 5 appear as singlets (δ 2.1–2.3 ppm) .

- FT-IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and ester C=O (1700–1720 cm⁻¹) confirm functional groups .

- UV-Vis : Absorption maxima near 280–320 nm (π→π* transitions) indicate aromaticity .

Cross-validation with elemental analysis (C, H, N) ensures structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between DFT-calculated NMR chemical shifts and experimental data for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations using B3LYP/6-311+G(d,p) in the gas phase may deviate from experimental shifts in DMSO-d₆ due to hydrogen bonding . To address this:

- Apply solvent correction models (e.g., PCM or SMD) in DFT workflows .

- Compare calculated shifts for multiple conformers (e.g., eclipsed vs. staggered ester groups) to experimental data, as molecular planarity affects ring current shielding . Regression formulas (e.g., δ_exp = 1.05 × δ_calc + 0.5 ppm) can refine agreement for 13C NMR .

Q. What strategies are employed to design analogues of this compound for photodynamic therapy (PDT) applications?

Structural modifications focus on enhancing photosensitizer efficiency:

- Substitution at the 1H-pyrrole nitrogen : Alkylation (e.g., benzyl or trimethoxybenzyl groups) improves lipophilicity and tumor targeting .

- Amino group functionalization : Acylation or conjugation with porphyrin precursors increases light absorption in the therapeutic window (600–800 nm) .

- Crystal engineering : Hydrogen-bonded dimers (N–H⋯O=C interactions) and π-stacking (3.5–5.0 Å spacing) enhance solid-state photophysical properties .

Q. How can researchers analyze conflicting data between X-ray crystallography and computational geometry optimizations for this compound?

Discrepancies in bond lengths or angles may arise from crystal packing forces vs. gas-phase calculations. For instance, X-ray data for ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate shows planar pyrrole rings (deviation <0.05 Å), while DFT predicts slight non-planarity due to steric effects . Mitigation strategies include:

Q. What methodological approaches are used to study the compound’s hydrogen-bonding networks and their impact on reactivity?

- Single-crystal XRD : Identifies intermolecular N–H⋯O=C bonds (2.8–3.0 Å) and dimer formation .

- Solvent-dependent NMR : Titration with D₂O or CDCl₃ monitors NH₂ proton exchange rates, correlating with hydrogen-bond strength .

- DFT-based QTAIM (Quantum Theory of Atoms in Molecules) : Calculates bond critical points (BCPs) to quantify interaction energies (e.g., 25–30 kJ/mol for N–H⋯O bonds) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.